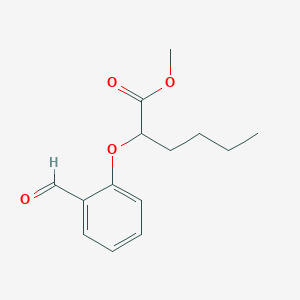

Methyl 2-(2-formylphenoxy)hexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-formylphenoxy)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-4-8-13(14(16)17-2)18-12-9-6-5-7-11(12)10-15/h5-7,9-10,13H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPIWQSUXBNFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)OC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466224 | |

| Record name | Hexanoic acid, 2-(2-formylphenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138320-26-0 | |

| Record name | Hexanoic acid, 2-(2-formylphenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 2 Formylphenoxy Hexanoate and Its Analogs

O-Alkylation Strategies for Phenoxy Ether Formation

The formation of the phenoxy ether linkage is a critical step in the synthesis of Methyl 2-(2-formylphenoxy)hexanoate. O-alkylation, particularly the Williamson ether synthesis and its variations, stands out as a foundational method. numberanalytics.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. numberanalytics.compharmaxchange.info

Base-Catalyzed O-Alkylation of Substituted 2-Hydroxybenzaldehydes with Methyl 2-Bromohexanoate

The principal and most direct route to this compound involves the base-catalyzed O-alkylation of a substituted 2-hydroxybenzaldehyde (salicylaldehyde) with Methyl 2-bromohexanoate. chemspider.comlookchem.com In this reaction, a base is used to deprotonate the hydroxyl group of the salicylaldehyde (B1680747), forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of Methyl 2-bromohexanoate, displacing the bromide and forming the desired ether linkage. pharmaxchange.info

Common bases employed in this synthesis include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). chemspider.comgoogle.com The reaction is typically carried out in a suitable organic solvent. The general scheme for this reaction is as follows:

Reactants: 2-Hydroxybenzaldehyde, Methyl 2-bromohexanoate

Catalyst: Base (e.g., K₂CO₃, NaOH)

Product: this compound

One documented procedure for a similar O-alkylation of salicylaldehyde with ethyl bromoacetate (B1195939) involves using potassium carbonate as the base in acetonitrile (B52724), followed by heating to reflux. chemspider.com This highlights a practical application of the base-catalyzed approach.

Optimization of Reaction Conditions and Solvent Effects in O-Alkylation

The efficiency and selectivity of the O-alkylation reaction are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. researchgate.netresearchgate.net

Solvent Effects: The choice of solvent plays a crucial role in determining the outcome of the alkylation of phenolates. pharmaxchange.info Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are known to favor O-alkylation. pharmaxchange.infoacs.org These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. In contrast, protic solvents can hydrogen bond with the phenoxide oxygen, shielding it and potentially leading to C-alkylation as a side reaction. pharmaxchange.info For instance, the reaction of 2-naphthol (B1666908) with benzyl (B1604629) bromide yields the O-alkylated product in DMF, while the C-alkylated product is favored in trifluoroethanol. pharmaxchange.info

Base and Temperature: The strength of the base and the reaction temperature are also critical. Stronger bases can lead to faster reaction rates, but may also promote side reactions. The temperature is often optimized to achieve a reasonable reaction rate without causing decomposition of the reactants or products. acs.org Studies on the synthesis of other alkyl aryl ethers have shown that increasing the reaction temperature can increase the conversion rate, though sometimes at the expense of selectivity. acs.org

Leaving Group Effects: The nature of the leaving group on the alkylating agent also influences the reaction rate. For instance, in the synthesis of O-alkylated pyrimidines, the use of an iodomethyl derivative resulted in a higher yield compared to chloro- or bromomethyl derivatives, indicating that iodide is a better leaving group. acs.org

Table 1: Factors Influencing O-Alkylation Reactions

| Parameter | Effect on O-Alkylation | Examples/Observations |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, MeCN) favor O-alkylation by solvating the cation and freeing the phenoxide anion. pharmaxchange.infoacs.org Protic solvents can decrease O-alkylation by hydrogen bonding with the phenoxide. pharmaxchange.info | Higher yields of O-alkylated products are observed in MeCN. acs.org |

| Base | The base generates the nucleophilic phenoxide. Common bases include K₂CO₃ and NaOH. chemspider.comgoogle.com The choice of base can affect reaction rate and selectivity. | K₂CO₃ is commonly used in the alkylation of salicylaldehydes. chemspider.com |

| Temperature | Higher temperatures generally increase reaction rates. However, they can also lead to decreased selectivity and product decomposition. acs.org | Optimization is required to balance reaction speed and yield. |

| Leaving Group | The reactivity of the alkylating agent is influenced by the leaving group. Iodides are generally better leaving groups than bromides or chlorides, leading to higher yields. acs.org | Iodomethyl derivatives provided better yields than chloro/bromomethyl derivatives in pyrimidine (B1678525) synthesis. acs.org |

Alternative Synthetic Routes to the this compound Core Structure

While direct O-alkylation is the most straightforward method, other strategies can be envisioned for constructing the core structure of this compound. These could involve forming the ester or the formyl group at a different stage of the synthesis. For instance, one could start with the ether linkage already in place and then introduce the formyl group via an electrophilic aromatic substitution reaction on a suitable precursor. However, specific examples for the synthesis of this compound via these alternative routes are not prominently documented in the reviewed literature.

Green Chemistry Approaches in the Synthesis of this compound and Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of phenoxy ethers, this includes the use of recyclable catalysts and more sustainable reaction conditions.

Electrocatalytic Methodologies for Related Compounds

Electrosynthesis is emerging as a powerful tool in green chemistry. The Hofer-Moest reaction, an interrupted Kolbe electrolysis, allows for the generation of carbocations from carboxylic acids under non-acidic conditions, which can then be trapped by nucleophiles like alcohols to form ethers. nih.gov This method avoids the use of strong acids and can be applied to the synthesis of hindered ethers. nih.gov While not specifically reported for this compound, this electrocatalytic approach represents a potential green alternative for the synthesis of related aromatic ethers. acs.org

Sustainable Reaction Design for Formylphenoxy Hexanoates

Sustainable design principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of formylphenoxy hexanoates, this could involve:

Catalytic Approaches: The use of catalytic amounts of reagents instead of stoichiometric quantities is a key principle of green chemistry. For example, a catalytic Williamson ether synthesis has been developed for producing various alkyl aryl ethers at high temperatures with high selectivity. acs.org

Benign Solvents: Replacing hazardous solvents with greener alternatives like water or bio-based solvents is another important aspect.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources could further enhance the sustainability of the synthesis.

A simple and economical route for synthesizing alkyl phenyl ethers using a recyclable nanocrystalline zeolite Beta catalyst has been reported. acs.org This method involves the reaction of phenol (B47542) derivatives with alkyl esters, offering a green alternative to traditional methods. acs.org

Reactivity and Mechanistic Investigations of Methyl 2 2 Formylphenoxy Hexanoate

Reactions Involving the Formyl Group

The aldehyde functional group is a cornerstone of organic synthesis due to its electrophilicity and susceptibility to a wide range of transformations. In Methyl 2-(2-formylphenoxy)hexanoate, the formyl group is anticipated to be the primary site of reactivity under many conditions.

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are characteristic of aldehydes.

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and widely utilized transformation. recentscientific.comtandfonline.com For this compound, this involves the nucleophilic attack of a primary amine on the carbonyl carbon of the formyl group. recentscientific.com This is followed by the elimination of a water molecule to yield the corresponding Schiff base. recentscientific.comisca.me This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate. recentscientific.comisca.me The general mechanism involves the amine adding to the carbonyl compound to form a hemiaminal, which then dehydrates to produce the imine. recentscientific.com

Studies on salicylaldehyde (B1680747), a structural analogue, show that it readily undergoes condensation with various primary amines, including aromatic and aliphatic amines, to form stable Schiff bases. recentscientific.comnih.gov For instance, the condensation of salicylaldehyde with amines like 3-aminobenzoic acid and aniline (B41778) in water has been reported to produce high yields of the corresponding Schiff bases. recentscientific.com Microwave-assisted synthesis has also been shown to be an efficient method for this transformation. isca.me It is highly probable that this compound would exhibit similar reactivity.

| Amine | Product | Reaction Conditions | Reference |

| Primary Aromatic Amine | N-Aryl Schiff Base | Acid or Base Catalysis | recentscientific.comnih.gov |

| Primary Aliphatic Amine | N-Alkyl Schiff Base | Acid or Base Catalysis | recentscientific.com |

Aldol (B89426) condensation is a crucial carbon-carbon bond-forming reaction in organic chemistry. libretexts.orgbyjus.com It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orgpressbooks.pub

The formyl group of this compound can act as the electrophilic partner in a crossed aldol condensation. pressbooks.pub Since the formyl group lacks α-hydrogens, it cannot form an enolate itself and therefore cannot undergo self-condensation. pressbooks.pub However, it can react with other enolizable aldehydes or ketones. For example, in a reaction with a ketone, the ketone would form an enolate in the presence of a base, which would then attack the formyl group of this compound. Subsequent dehydration would lead to an α,β-unsaturated product. The reaction between an aldehyde and an aromatic carbonyl compound lacking an alpha-hydrogen is also known as a Claisen-Schmidt condensation. libretexts.org

| Reactant | Condensation Type | Product Type | Reference |

| Enolizable Aldehyde/Ketone | Crossed Aldol Condensation | β-Hydroxy Aldehyde/Ketone | libretexts.orgpressbooks.pub |

| Enolizable Aldehyde/Ketone | Claisen-Schmidt Condensation | α,β-Unsaturated Carbonyl | libretexts.org |

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, a compound with two electron-withdrawing groups attached to a methylene group. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The formyl group of this compound is an excellent substrate for the Knoevenagel condensation. It can react with active methylene compounds like malononitrile (B47326) or diethyl malonate. The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a stable, conjugated product. wikipedia.orgsigmaaldrich.com

Knoevenagel condensations are often key steps in tandem or cascade reactions. For instance, the product of a Knoevenagel condensation can undergo a subsequent intramolecular cyclization or a Michael addition. nih.govnih.gov A study on the reaction of salicylaldehyde with malononitrile demonstrated the formation of a 2-iminochromene derivative through a Knoevenagel condensation followed by an intramolecular cyclization. nih.gov Another example involves a tandem Knoevenagel condensation-Michael addition, where a pyrazolone (B3327878) reacts with an aldehyde to form an enone, which then undergoes a Michael addition with a second pyrazolone molecule. nih.gov These examples highlight the potential for this compound to participate in complex, multi-step transformations initiated by a Knoevenagel condensation. rsc.org

| Reactant | Reaction Type | Key Intermediate | Final Product Type | Reference |

| Malononitrile | Knoevenagel Condensation | α,β-Unsaturated Nitrile | Chromene derivative (via subsequent cyclization) | nih.gov |

| Pyrazolone | Tandem Knoevenagel-Michael | Enone | Bis-pyrazolone adduct | nih.gov |

Reductive Transformations of the Aldehyde Moiety

The reduction of aldehydes is a fundamental transformation that can lead to either alcohols or amines, depending on the reaction conditions and reagents used.

Direct reductive amination is a one-pot method for converting a carbonyl group into an amine. wikipedia.org The process involves the initial formation of a Schiff base (imine) from the reaction of the aldehyde with an amine, which is then reduced in situ to the corresponding amine. wikipedia.orgorganic-chemistry.org This method is highly efficient and is considered a green chemistry approach as it can be performed catalytically under mild conditions. wikipedia.org

For this compound, direct reductive amination with a primary or secondary amine would first yield an iminium ion intermediate, which is then reduced by a suitable reducing agent present in the reaction mixture. wikipedia.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), and catalytic hydrogenation (e.g., using Pd/C and H2). wikipedia.orgyoutube.com The choice of reducing agent is crucial; for example, NaBH3CN is a milder reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde. youtube.com This reaction provides a direct route to N-substituted amino derivatives of the parent molecule. Studies on the reductive amination of other aldehydes have shown high yields with a variety of amines and reducing agents. organic-chemistry.orgsioc-journal.cnresearchgate.net

| Amine | Reducing Agent | Product | Reference |

| Primary Amine | NaBH3CN | Secondary Amine | youtube.com |

| Secondary Amine | Na(OAc)3BH | Tertiary Amine | youtube.com |

| Ammonia (B1221849) | Catalytic Hydrogenation (e.g., Pd/C, H2) | Primary Amine | wikipedia.orgyoutube.com |

Stepwise Reductive Amination via Intermediate Schiff Bases

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. sigmaaldrich.comlibretexts.org In the context of this compound, this reaction proceeds in a stepwise manner. The initial step involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, respectively. masterorganicchemistry.comyoutube.com This is followed by the reduction of this intermediate to the corresponding amine. libretexts.orgmasterorganicchemistry.com This two-part process allows for controlled and selective synthesis of various amine derivatives. masterorganicchemistry.comorganic-chemistry.org

The formation of the imine, also known as a Schiff base, is a reversible reaction that is often favored by the removal of water. youtube.com The subsequent reduction of the C=N double bond is typically achieved using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.org The use of NaBH₃CN is particularly advantageous as it is selective for the reduction of the iminium ion over the starting aldehyde, allowing the reaction to be performed in a one-pot fashion. masterorganicchemistry.com

This methodology provides a versatile route to a diverse range of N-substituted derivatives of this compound. The choice of the amine reactant in the initial step dictates the nature of the substituent on the newly formed amino group. youtube.com This approach has been successfully employed in the synthesis of primary amines through the use of ammonia or its equivalents. nih.govderpharmachemica.comsci-hub.se

Table 1: Reagents and Intermediates in the Reductive Amination of this compound

| Reactant Type | Example | Intermediate | Reducing Agent |

| Primary Amine | Methylamine | Imine | Sodium Borohydride |

| Secondary Amine | Dimethylamine | Iminium Ion | Sodium Cyanoborohydride |

| Ammonia Source | Ammonia | Imine | Iron Catalyst and H₂ |

Catalytic Hydrogenation Protocols for the Aldehyde Group

Catalytic hydrogenation offers a clean and efficient alternative for the reduction of the aldehyde group in this compound to a primary alcohol. libretexts.org This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.orgbeilstein-journals.org Common catalysts for this transformation include palladium, platinum, and nickel-based systems. libretexts.orgtue.nl

A significant challenge in the hydrogenation of compounds like this compound is achieving chemoselectivity. The molecule contains other reducible functional groups, namely the ester and the aromatic ring. Therefore, reaction conditions must be carefully controlled to selectively reduce the aldehyde without affecting these other moieties. libretexts.orgbeilstein-journals.org

Palladium-based catalysts, such as palladium on carbon (Pd/C), have demonstrated high efficiency and selectivity for the hydrogenation of aldehydes under mild conditions. beilstein-journals.orgrsc.orgmdpi.com The use of specific promoters or supports can further enhance the selectivity and activity of the catalyst. rsc.org For instance, some iron and manganese-based catalysts have also been developed for the selective hydrogenation of aldehydes. tue.nlacs.org The choice of solvent, temperature, and hydrogen pressure are critical parameters that need to be optimized to achieve the desired outcome. beilstein-journals.orgacs.org

Table 2: Catalytic Systems for the Hydrogenation of Aldehydes

| Catalyst | Support | Hydrogen Source | Key Features |

| Palladium | Carbon (Pd/C) | H₂ gas | High efficiency and selectivity under mild conditions. beilstein-journals.orgrsc.orgmdpi.com |

| Iron Pincer Complex | N-doped SiC | H₂ gas | Active for a broad range of aldehydes. sci-hub.se |

| Manganese Pincer Complex | None | H₂ gas | Effective for hydrogenation of aldehydes. tue.nl |

| Palladium Nanoparticles | γ-Fe₂O₃@HAP | H₂ gas | Allows for low-temperature hydrogenation in water. mdpi.com |

Reactions Involving the Ester Functionality

The ester group in this compound presents another handle for chemical modification, allowing for intramolecular cyclization reactions as well as standard ester transformations like transesterification and saponification.

Intramolecular Ester Aminolysis Leading to Cyclization Products

A particularly interesting and synthetically useful reaction of this compound derivatives is intramolecular ester aminolysis. This reaction occurs in molecules that have undergone a prior transformation at the aldehyde group to introduce a primary or secondary amine. The newly introduced amine can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group.

This intramolecular reaction leads to the formation of a cyclic amide, specifically a dibenzoxazepinone ring system. The process involves the displacement of the methoxy (B1213986) group from the ester, forming a stable seven-membered heterocyclic ring. This cyclization is a key step in the synthesis of certain classes of compounds with potential biological activity. The efficiency of this cyclization can be influenced by the nature of the substituent on the nitrogen atom and the reaction conditions employed.

Transesterification and Saponification Reactions

The methyl ester group of this compound can undergo typical ester reactions. Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, can be used to introduce different alkyl or aryl groups to the ester functionality.

Saponification, the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), yields the corresponding carboxylate salt. Subsequent acidification will then produce the carboxylic acid, 2-(2-formylphenoxy)hexanoic acid. This reaction provides a route to derivatives where the carboxylic acid can be further functionalized, for example, by forming amides or other esters.

Aromatic Ring Functionalization and Transformations

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. byjus.comyoutube.com The existing substituents on the ring, the formyl group and the 2-hexanoate ether linkage, will direct the position of incoming electrophiles. libretexts.orglibretexts.org

The formyl group is an electron-withdrawing group and a meta-director. libretexts.orglibretexts.org Conversely, the ether linkage is an electron-donating group and an ortho-, para-director. libretexts.orglibretexts.org The interplay of these two groups will determine the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com For instance, nitration of a similar compound, rac-methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, has been reported, indicating that functionalization of the ring is possible. nih.gov The specific conditions and reagents used will dictate the outcome of these transformations, potentially allowing for the introduction of a wide range of functional groups onto the aromatic core. organic-chemistry.org

Advanced Mechanistic Studies of Key Reactions

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

For the reductive amination , mechanistic studies focus on the kinetics and thermodynamics of imine/iminium ion formation and the subsequent reduction step. mdpi.com Understanding the factors that influence the rate of each step, such as pH and the nature of the amine and reducing agent, allows for better control over the reaction and minimization of side products. youtube.com

In catalytic hydrogenation , mechanistic investigations delve into the nature of the catalyst's active sites, the mode of hydrogen activation, and the pathway of aldehyde reduction. tue.nl For example, studies on iron-based catalysts have proposed a mechanism involving a trans-dihydride intermediate. acs.org Computational studies can complement experimental work by modeling the interaction of the substrate with the catalyst surface and elucidating the energy profile of the reaction pathway.

The intramolecular ester aminolysis leading to dibenzoxazepinones is another area where mechanistic studies are valuable. These studies would aim to understand the factors governing the rate of cyclization, including the influence of the N-substituent, solvent effects, and the potential for catalysis. This could involve kinetic monitoring of the reaction and computational modeling of the transition state for the intramolecular nucleophilic attack.

Elucidation of Reaction Intermediates and Transition States

The bifunctional nature of this compound, possessing both an electrophilic aldehyde carbon and an enolizable ester, makes it a prime candidate for intramolecular reactions, particularly under basic or acidic conditions. A plausible reaction pathway is an intramolecular aldol-type reaction, leading to the formation of a cyclic product.

Under basic conditions, the reaction would likely initiate with the deprotonation of the α-carbon of the hexanoate (B1226103) ester by a base, forming an enolate intermediate. This enolate is a potent nucleophile. The transition state for this step would involve the interaction of the base with the α-hydrogen.

The subsequent and crucial step is the intramolecular nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the formyl group. This leads to the formation of a cyclic hemiacetal-like intermediate. The transition state for this cyclization would adopt a conformation that minimizes steric strain, likely leading to the formation of a thermodynamically stable six-membered ring. The formation of five or six-membered rings is generally favored in intramolecular reactions due to lower ring strain compared to smaller or larger rings. libretexts.org

An alternative, though less likely, pathway could involve the attack of the enolate on the ester carbonyl. However, aldehydes are generally more electrophilic and reactive towards nucleophiles than esters, suggesting the formyl group is the preferential site of attack. youtube.commasterorganicchemistry.com

Under acidic conditions, the reaction could be initiated by the protonation of the formyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The enol form of the ester could then act as the nucleophile, attacking the activated aldehyde to form the cyclic intermediate.

Proposed Intermediates in the Intramolecular Cyclization of this compound:

| Intermediate Name | Structure | Conditions for Formation | Role in Mechanism |

| Enolate of this compound | (Structure not shown due to complexity, but involves a C=C double bond and a negatively charged oxygen on the ester) | Basic | Nucleophile |

| Cyclic Hemiacetal Intermediate | (A six-membered ring containing an ether linkage and a hydroxyl group) | Basic or Acidic | Key cyclic intermediate |

Kinetic Studies and Rate-Determining Steps in Transformations

While specific kinetic data for reactions involving this compound are not available in the literature, the rate-determining step of its potential intramolecular transformations can be hypothesized based on analogous reactions.

Enolate Formation: The initial deprotonation of the α-carbon to form the enolate. The acidity of this proton and the strength of the base would be critical factors.

Intramolecular C-C Bond Formation: The nucleophilic attack of the enolate on the aldehyde carbonyl. This step involves a significant reorganization of bonds and the formation of a cyclic transition state.

In many aldol reactions, the initial deprotonation is a rapid equilibrium, and the subsequent carbon-carbon bond formation is the slow, rate-determining step. youtube.comyoutube.com This is particularly likely if the resulting cyclic intermediate is thermodynamically stable. The disruption of the aromaticity of the benzene ring is not a factor in this intramolecular reaction, as the ring itself is not the site of nucleophilic attack.

In the context of electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring, which disrupts the aromatic system to form a sigma complex. quora.comlibretexts.orgrutgers.edu However, in the intramolecular reaction of this compound, the aromatic ring acts as a scaffold for the reacting groups rather than a direct participant in bond-making or breaking with an external electrophile.

Should the reaction proceed to a condensation product (elimination of water), the dehydration step could also be rate-limiting, especially under certain conditions.

Hypothetical Kinetic Parameters for a Transformation:

The following table illustrates the type of data that would be obtained from kinetic studies. The values are hypothetical and for illustrative purposes only.

| Reaction Step | Rate Constant (k) | Activation Energy (Ea) | Significance |

| Enolate Formation | k₁ | Low | Likely a fast, reversible step. |

| Intramolecular Cyclization | k₂ | High | Potentially the rate-determining step. |

| Dehydration | k₃ | Varies | Could be rate-determining if stable aldol addition product is formed. |

Regioselectivity and Chemoselectivity Analysis

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. youtube.com this compound presents two key electrophilic sites for an intramolecular nucleophilic attack by the enolate: the aldehyde carbonyl and the ester carbonyl.

Aldehydes are inherently more reactive towards nucleophiles than esters. youtube.commasterorganicchemistry.com The carbonyl carbon of an aldehyde is more electrophilic because it is only attached to one alkyl group and a hydrogen atom, offering less steric hindrance and less electron donation compared to the ester, which has an electron-donating alkoxy group. Therefore, it is highly probable that the enolate will selectively attack the aldehyde carbonyl.

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another. wisc.edu In the context of an intramolecular reaction of this compound, regioselectivity would determine the size of the resulting ring. The formation of the enolate can occur at the α-carbon of the hexanoate chain. The subsequent attack on the ortho-formyl group would lead to the formation of a six-membered ring. The formation of five- and six-membered rings is thermodynamically and kinetically favored in intramolecular cyclizations over smaller or larger rings due to minimized angle and torsional strain. libretexts.org Therefore, the reaction is expected to be highly regioselective for the formation of a six-membered cyclic product.

Catalytic Approaches in the Synthesis and Transformation of Methyl 2 2 Formylphenoxy Hexanoate

Transition Metal Catalysis for Functional Group Transformations

Transition metal catalysis offers a powerful toolkit for a wide array of functional group transformations that could be applied to Methyl 2-(2-formylphenoxy)hexanoate. The reactivity of the molecule's constituent parts—the aromatic aldehyde and the ether bond—can be selectively targeted by different metal catalysts.

Salicylaldehyde (B1680747) and its derivatives are well-known to coordinate with transition metals, forming stable complexes that can influence the reactivity of the aldehyde group. tandfonline.com For instance, transition metal complexes of salicylaldehyde-based Schiff bases have been extensively studied, highlighting the potential for the formyl group of this compound to act as a coordination site for a metal center. tandfonline.com This coordination could facilitate a range of transformations of the aldehyde, such as reduction to an alcohol, oxidation to a carboxylic acid, or participation in carbon-carbon bond-forming reactions.

Furthermore, the synthesis of the diaryl ether linkage in molecules structurally related to this compound can be achieved via transition metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type couplings of phenols with aryl halides are a classic example, and modern iterations of this reaction can be performed under milder conditions. mit.edu For the synthesis of this compound, a plausible route would involve the copper-catalyzed coupling of salicylaldehyde with a methyl 2-halohexanoate. The efficiency of such reactions can be influenced by the choice of ligand, with picolinic acid being an effective ligand for copper in the O-arylation of phenols. mit.edu

The functional groups present in this compound could also be susceptible to various other transition metal-catalyzed reactions. For example, the aldehyde could undergo decarbonylation, and the ether linkage could be subject to cleavage or rearrangement, depending on the chosen catalytic system.

Table 1: Potential Transition Metal-Catalyzed Transformations of this compound

| Functional Group | Transformation | Potential Catalyst |

| Aldehyde | Reduction to Alcohol | Ru, Rh, or Ir complexes |

| Aldehyde | Oxidation to Carboxylic Acid | Au or Ru complexes |

| Aldehyde | Cross-Coupling Reactions | Pd or Ni complexes |

| Ether Linkage | C-O Bond Cleavage | Ni or Pd complexes |

Organocatalysis for Transformations of this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, often providing complementary reactivity to metal-based catalysts. For a molecule like this compound, with its reactive aldehyde group, organocatalysis offers a wealth of potential transformations.

Cyanide-Catalyzed Reactions (e.g., Stetter Reaction)

The Stetter reaction is a classic example of a cyanide-catalyzed process that involves the 1,4-addition of an aldehyde to a Michael acceptor. researchgate.net This reaction proceeds via an "umpolung" of the aldehyde's reactivity, where the normally electrophilic carbonyl carbon becomes nucleophilic. In the context of this compound, the formyl group could, in the presence of a cyanide catalyst, add to various α,β-unsaturated compounds. This would allow for the formation of a new carbon-carbon bond at the benzylic position, leading to more complex molecular architectures. While direct examples with this compound are not documented, the reactivity of similar aromatic aldehydes in Stetter reactions is well-established.

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that can also induce umpolung reactivity in aldehydes. rsc.orgisca.me The reaction of an NHC with an aldehyde generates a Breslow intermediate, which is a potent nucleophile. isca.me This intermediate can then participate in a variety of reactions, including benzoin (B196080) condensations, Stetter reactions, and cycloadditions.

For this compound, NHC catalysis could enable several transformations:

Benzoin-type reactions: The aldehyde could react with another molecule of itself or a different aldehyde to form an α-hydroxy ketone. beilstein-journals.org

Stetter-type reactions: Similar to cyanide catalysis, NHCs can catalyze the addition of the aldehyde to Michael acceptors. isca.me

Annulation reactions: The in situ generated nucleophile could react intramolecularly if a suitable acceptor is present on the hexanoate (B1226103) chain, or intermolecularly with various partners to construct new ring systems.

Research on related 2-formylphenoxy derivatives has shown that NHCs can effectively catalyze intramolecular reactions, suggesting that with appropriate substrate design, the hexanoate chain of this compound could be involved in cyclization reactions.

Table 2: Potential Organocatalytic Transformations of the Formyl Group

| Catalyst Type | Reaction | Product Type |

| Cyanide | Stetter Reaction | 1,4-Dicarbonyl Compound |

| NHC | Benzoin Condensation | α-Hydroxy Ketone |

| NHC | Stetter Reaction | 1,4-Dicarbonyl Compound |

| NHC | Annulation | Heterocyclic Compound |

Biomimetic Catalysis Principles Applied to this compound Transformations

Biomimetic catalysis seeks to emulate the high efficiency and selectivity of enzymes by using small molecule catalysts that mimic the principles of enzymatic reactions. nih.govucdavis.edu While specific biomimetic catalysts designed for this compound have not been reported, the principles of biomimetic catalysis can be conceptually applied to its transformations.

Enzymes often utilize precisely positioned functional groups within a binding pocket to catalyze reactions. A biomimetic approach to transforming this compound could involve a catalyst with a recognition site for the phenoxyhexanoate portion of the molecule, which would then position a catalytic group in close proximity to the aldehyde. For example, a cyclodextrin-based catalyst could encapsulate the hexyl chain, bringing a catalytic moiety appended to the cyclodextrin (B1172386) rim near the formyl group to facilitate a specific reaction, such as a reduction or an oxidation, with high selectivity. nih.gov

The inspiration for such catalysts can be drawn from thiamine-dependent enzymes, which catalyze the umpolung of aldehydes, a principle also exploited in NHC catalysis. nih.gov A biomimetic catalyst could be designed to create a microenvironment that favors the formation of a reactive intermediate from the aldehyde of this compound, leading to transformations that might be difficult to achieve with conventional catalysts.

Stereoselective Synthesis and Chiral Aspects of Methyl 2 2 Formylphenoxy Hexanoate Derivatives

Strategies for Asymmetric Induction in the Hexanoate (B1226103) Chain

Achieving stereocontrol at the C2 position of the hexanoate chain is paramount in the synthesis of chiral derivatives of Methyl 2-(2-formylphenoxy)hexanoate. A primary strategy to achieve this is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recycled.

One common approach involves the use of Evans' chiral oxazolidinone auxiliaries. For instance, a racemic 2-bromohexanoyl halide can be coupled with a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo diastereoselective enolization and subsequent alkylation or other transformations. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched 2-substituted hexanoic acid, which can then be esterified and coupled with a 2-formylphenol derivative.

Another powerful strategy is the use of pseudoephedrine as a chiral auxiliary. Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with electrophiles with high diastereoselectivity. The resulting product can be hydrolyzed to the desired chiral carboxylic acid. This method offers the advantage of often crystalline intermediates, which can be purified by recrystallization to enhance diastereomeric purity.

Table 1: Comparison of Chiral Auxiliaries for Asymmetric Induction

| Chiral Auxiliary | Key Features | Typical Diastereomeric Excess (d.e.) | Cleavage Conditions |

| Evans' Oxazolidinones | Well-established, predictable stereochemical outcome. | >95% | LiOH/H₂O₂ or other hydrolytic methods. |

| Pseudoephedrine | Often forms crystalline derivatives, facilitating purification. | >90% | Acidic or basic hydrolysis. |

| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Forms chiral hydrazones that undergo diastereoselective alkylation. | 85-95% | Ozonolysis or other oxidative cleavage. |

Diastereoselective and Enantioselective Approaches to Chiral Derivatives

Beyond the use of stoichiometric chiral auxiliaries, catalytic enantioselective methods offer a more atom-economical approach to chiral derivatives. Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of 2-aryloxyalkanoic acids.

Chiral phase-transfer catalysis is a particularly attractive method for the enantioselective alkylation of phenols with α-halo esters. In this approach, a chiral quaternary ammonium (B1175870) salt or a chiral phosphoric acid acts as a catalyst, forming a chiral ion pair with the phenoxide. This chiral environment directs the approach of the electrophilic α-halo ester, leading to the formation of one enantiomer of the desired 2-phenoxyalkanoate in excess. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity.

Organocatalytic approaches, employing chiral amines or phosphoric acids, can also be utilized for the asymmetric synthesis of 2-phenoxyalkanoic acids. For example, a chiral amine can catalyze the conjugate addition of a phenol (B47542) to an α,β-unsaturated ester, followed by a protonation step that sets the stereocenter.

Table 2: Enantioselective Approaches to Chiral 2-Phenoxyalkanoic Esters

| Method | Catalyst Type | Key Principle | Typical Enantiomeric Excess (e.e.) |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts / Chiral Phosphoric Acids | Formation of a chiral ion pair directs the alkylation. | 80-99% |

| Organocatalysis | Chiral Amines / Chiral Phosphoric Acids | Asymmetric conjugate addition or other transformations. | 70-95% |

| Transition-Metal Catalysis | Chiral Ligand-Metal Complexes | Enantioselective C-O bond formation. | 85-98% |

Control of Stereochemistry in Intramolecular Cyclization Reactions

The intramolecular cyclization of this compound derivatives to form seven-membered rings, such as 1,4-benzoxazepinones, introduces the possibility of creating additional stereocenters. The stereochemical outcome of this cyclization is highly dependent on the reaction conditions and the nature of the substituents on both the aromatic ring and the hexanoate chain.

When a chiral center is already present at the C2 position of the hexanoate chain, the cyclization can proceed with either diastereoselectivity or diastereocontrol. The inherent chirality of the starting material can influence the conformation of the transition state, favoring the formation of one diastereomer of the cyclized product over the other. This is an example of substrate-controlled stereoselection.

The mechanism of the cyclization, whether it proceeds through a Perkin-type condensation or another pathway, will also dictate the stereochemical outcome. For instance, in a Perkin-type reaction involving the formation of an enolate from the hexanoate ester, the geometry of the enolate and the facial selectivity of its addition to the aldehyde will determine the relative stereochemistry of the newly formed stereocenters.

Recent advances have shown that chiral catalysts can also be employed to control the stereochemistry of such intramolecular cyclizations. For example, a chiral Brønsted acid or a chiral Lewis acid could protonate or coordinate to the formyl group, creating a chiral environment that directs the nucleophilic attack of the enolate, leading to an enantioselective or diastereoselective cyclization.

Table 3: Factors Influencing Stereochemistry in Intramolecular Cyclization

| Factor | Influence on Stereochemistry |

| Pre-existing Stereocenter | Can induce diastereoselectivity through substrate control. |

| Reaction Mechanism | The geometry of key intermediates (e.g., enolates) and transition states determines the stereochemical outcome. |

| Catalysts | Chiral catalysts can create a chiral environment, leading to enantioselective or diastereoselective cyclization. |

| Reaction Conditions | Temperature, solvent, and reagents can influence the conformational preferences and the selectivity of the reaction. |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual protons and carbon atoms.

¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be the initial and most crucial steps in the characterization of methyl 2-(2-formylphenoxy)hexanoate.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the phenoxy group would appear as distinct multiplets in the downfield region (typically δ 6.8-7.8 ppm). The aldehydic proton, being highly deshielded, would be expected to resonate at a very downfield chemical shift (around δ 9.8-10.5 ppm). The methoxy (B1213986) protons of the ester group would present as a sharp singlet around δ 3.7 ppm. The protons of the hexanoate (B1226103) chain, including the chiral proton at the C2 position, would exhibit complex splitting patterns in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The carbonyl carbons of the aldehyde and ester groups would be readily identifiable in the most downfield region of the spectrum (δ 170-200 ppm). The aromatic carbons would generate a series of signals between δ 110-160 ppm. The carbons of the hexanoate chain and the methoxy group would appear in the more upfield region (δ 10-70 ppm).

A hypothetical ¹H and ¹³C NMR data table based on the structure is presented below. Actual experimental values may vary depending on the solvent and instrument parameters.

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Aldehyde CHO | ~10.2 (s, 1H) | ~190.0 |

| Aromatic CH | ~6.9-7.8 (m, 4H) | ~115-160 |

| O-CH (Hexanoate) | ~4.8 (t, 1H) | ~75.0 |

| OCH₃ (Ester) | ~3.7 (s, 3H) | ~52.0 |

| CH₂ (Hexanoate) | ~1.3-1.9 (m, 8H) | ~22-34 |

| CH₃ (Hexanoate) | ~0.9 (t, 3H) | ~14.0 |

| Ester C=O | - | ~172.0 |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a molecule. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the hexanoate chain and in assigning the relative positions of the protons on the aromatic ring.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): A standard electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), which would confirm the molecular weight of this compound (250.29 g/mol ). fda.gov The fragmentation pattern would offer further structural clues, for instance, the loss of the methoxy group or cleavage at the ether linkage.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C14H18O4), HRMS would be able to distinguish its exact mass (250.1205) from other compounds with the same nominal mass but different elemental formulas, thus providing definitive proof of its chemical formula.

| Technique | Expected Observation | Information Gained |

| Mass Spectrometry (MS) | Molecular ion peak (e.g., m/z = 250) and fragmentation pattern | Confirmation of molecular weight and structural fragments |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement (e.g., m/z = 250.1205) | Determination of elemental composition (C14H18O4) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would include a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically around 1730-1750 cm⁻¹. The aldehyde carbonyl stretching vibration would appear at a slightly lower wavenumber, around 1690-1710 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would be visible in the region of 1000-1300 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1690 - 1710 |

| Ester C=O Stretch | 1730 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ether and Ester) | 1000 - 1300 |

| Aliphatic and Aromatic C-H Stretch | 2850 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the formyl group in this compound would result in characteristic UV absorptions. The benzene (B151609) ring would give rise to π → π* transitions, typically observed as two bands, one around 200-220 nm and a second, less intense band (the B-band) around 250-280 nm. The carbonyl group of the aldehyde, being conjugated with the aromatic ring, would cause a red shift (shift to longer wavelength) of these absorptions and may also introduce a weak n → π* transition at a longer wavelength.

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound, providing the mass percentages of its constituent elements. For this compound, with a molecular formula of C₁₄H₁₈O₄, the theoretical elemental composition can be precisely calculated. These theoretical values serve as a benchmark against which experimental results from elemental analyzers are compared.

The theoretical percentages are derived from the compound's molecular weight of 250.29 g/mol . The experimental values, obtained from the combustion of a highly purified sample, are expected to align closely with these theoretical calculations, typically within a narrow margin of ±0.4%, to confirm the empirical formula and support the structural identification.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 67.18 | Data not available in published literature |

| Hydrogen (H) | 7.25 | Data not available in published literature |

| Oxygen (O) | 25.57 | Data not available in published literature |

Despite a thorough review of scientific literature and chemical databases, specific experimental data from the elemental analysis of this compound has not been publicly reported.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction byproducts and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for this purpose, each offering distinct advantages. While some commercial suppliers indicate a purity of up to 97%, detailed analytical methods are not consistently provided.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to achieve optimal separation of components with varying polarities. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the aromatic ring in the molecule which provides a chromophore.

Gas Chromatography (GC)

For volatile compounds, GC is a highly efficient separation technique. Given the ester and aldehyde functionalities, this compound is amenable to GC analysis, likely after careful optimization of the injection and oven temperature parameters to prevent thermal degradation.

In a GC system, the compound is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds. A temperature-programmed analysis, where the column temperature is gradually increased, would be crucial for eluting the compound and separating it from any less volatile impurities.

Table 2: Exemplar Chromatographic Conditions for the Analysis of Aromatic Esters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 (Reversed-Phase), 4.6 x 250 mm, 5 µm | Capillary Column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water Gradient | Helium |

| Flow Rate/Gas Velocity | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (at a wavelength corresponding to the compound's absorbance maximum) | Flame Ionization Detector (FID) |

| Temperature | Ambient or controlled column oven (e.g., 30 °C) | Temperature program (e.g., initial temp 150°C, ramp to 280°C) |

It is important to note that while the above table provides typical starting parameters for the analysis of similar aromatic esters, specific, validated methods for this compound are not available in the public scientific domain. Method development and validation would be required to establish robust analytical procedures for this specific compound.

Computational Chemistry Studies on Methyl 2 2 Formylphenoxy Hexanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules like Methyl 2-(2-formylphenoxy)hexanoate. This approach, grounded in quantum mechanics, posits that the energy of a molecule can be determined from its electron density. DFT calculations would provide significant insights into the molecule's geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest energy, known as the global minimum.

The presence of a flexible hexanoate (B1226103) chain and a rotatable bond between the phenoxy group and the ester introduces multiple possible conformations. A thorough conformational analysis would be necessary to identify all low-energy conformers. This typically involves a systematic search of the potential energy surface by rotating dihedral angles and then performing a full geometry optimization on each potential conformer. The results would yield the relative energies and Boltzmann population of each conformer at a given temperature, providing a comprehensive picture of the molecule's structural landscape.

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | C=O (formyl) | 1.22 Å |

| C-O (ether) | 1.37 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | O-C-C (formyl-phenyl) | 124.5° |

| C-O-C (ether linkage) | 118.0° | |

| Dihedral Angle | C-O-C-C (ether linkage) | 15.0° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT geometry optimization.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is key to predicting its chemical behavior. DFT calculations would provide detailed information on the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO would likely be located on the electron-rich phenoxy ring, while the LUMO might be centered on the electron-withdrawing formyl and ester groups.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the formyl and ester groups would exhibit negative potential (red/yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms and regions near the formyl carbon would show positive potential (blue), highlighting them as sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are illustrative and would be determined by specific DFT calculations.

Reaction Mechanism Elucidation via Potential Energy Surface Scans

DFT can be employed to explore the mechanisms of reactions involving this compound. By performing potential energy surface (PES) scans, researchers can map out the energy changes that occur as reactants transform into products. This involves systematically changing a specific geometric parameter, such as a bond length or angle, and calculating the energy at each step.

This method allows for the identification of transition states, which are the energy maxima along the reaction coordinate, and intermediates. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. For instance, the mechanism of a nucleophilic addition to the formyl group could be elucidated by scanning the distance between the incoming nucleophile and the formyl carbon.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

DFT calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated spectrum would show characteristic peaks for the C=O stretching of the formyl and ester groups, C-O stretching of the ether and ester, and various vibrations of the aromatic ring and the aliphatic chain. Comparing the calculated and experimental IR spectra can help to confirm the predicted lowest-energy conformation.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Formyl C=O | Stretching | 1710 |

| Ester C=O | Stretching | 1745 |

| Ether C-O-C | Asymmetric Stretching | 1250 |

| Aromatic C=C | Stretching | 1600, 1490 |

Note: These frequencies are exemplary and are often scaled by a factor to better match experimental values.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can reveal its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations would be particularly useful for exploring its conformational dynamics in different environments, such as in a solvent or at different temperatures. These simulations could reveal the timescales of conformational changes, the flexibility of the hexanoate chain, and the interactions with surrounding solvent molecules. This information is crucial for understanding how the molecule behaves in a real-world chemical system.

Quantum Chemical Insights into Reactivity and Selectivity

By combining the insights from DFT and MD, a comprehensive understanding of the reactivity and selectivity of this compound can be achieved.

Reactivity: The electronic properties derived from DFT, such as the HOMO-LUMO gap and the MEP, provide a fundamental basis for predicting reactivity. For example, the presence of two electrophilic carbonyl centers (formyl and ester) raises questions about their relative reactivity towards nucleophiles. DFT calculations could determine the activation barriers for nucleophilic attack at each site, thereby predicting which group is more reactive.

Selectivity: In reactions where multiple products are possible, computational chemistry can predict the selectivity. For instance, in a reaction involving the aromatic ring, the calculated partial charges on the ring carbons could indicate the most likely site for electrophilic substitution. Similarly, in stereoselective reactions, the relative energies of different diastereomeric transition states can be calculated to predict the major product.

Applications of Methyl 2 2 Formylphenoxy Hexanoate As a Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The unique arrangement of functional groups in methyl 2-(2-formylphenoxy)hexanoate makes it an ideal precursor for constructing various heterocyclic systems. The presence of the aldehyde allows for condensation and cyclization reactions, while the ester group can be retained or modified in subsequent synthetic steps.

This compound and its analogues are key intermediates in the synthesis of benzoxazepinone derivatives. These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry. A structurally related compound, Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, is explicitly used in the synthetic preparation of 7-Amino-4,5-dihydrobenzo[f] Current time information in Bangalore, IN.mdpi.comoxazepin-3-ones.

The synthesis typically involves a reductive amination of the aldehyde group, followed by an intramolecular cyclization. The reaction of the precursor with an amine source in the presence of a reducing agent forms an intermediate amine, which then undergoes a spontaneous or acid-catalyzed lactamization (cyclization of the amine with the ester) to form the benzoxazepinone ring system. The specific conditions for this transformation are outlined in the table below.

| Reactants | Key Reagents/Catalysts | Product Class |

| Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, Amine source | Reducing Agent (e.g., NaBH4, H2/Pd), Acid or Base Catalyst | 7-Amino-4,5-dihydrobenzo[f] Current time information in Bangalore, IN.mdpi.comoxazepin-3-ones |

Table 1: Synthesis of Benzoxazepinone Derivatives

The salicylaldehyde (B1680747) moiety embedded within this compound makes it a suitable precursor for the synthesis of benzofuran (B130515) analogues. Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals. Various synthetic strategies can be employed to convert salicylaldehyde derivatives into the benzofuran core.

One common method is the palladium-catalyzed reaction with alkynes. For instance, the reaction of a salicylaldehyde derivative with a terminal alkyne in the presence of a palladium catalyst and a suitable base can lead to the formation of a 2-substituted benzofuran. The reaction proceeds through a sequence of coupling and intramolecular cyclization steps. Another approach involves the reaction with α-halo ketones followed by base-mediated intramolecular cyclization (Perkin-like reaction).

| Reaction Type | Key Reagents/Catalysts | Product Class |

| Palladium-Catalyzed Cyclization | Terminal Alkynes, Pd(OAc)2, Ligand (e.g., bpy) | 2-Substituted Benzofurans |

| Cyclodehydration | α-Aryloxy Ketones, Ir(III) catalyst, Cu(OAc)2 | Multisubstituted Benzofurans |

Table 2: General Methods for Benzofuran Synthesis from Salicylaldehyde Precursors

This compound is an excellent substrate for tandem reactions to create complex, fused heterocyclic systems. Specifically, its salicylaldehyde core can react with activated methylene (B1212753) compounds like barbituric acid or its derivatives to form chromenopyran pyrimidinediones, which are intricate scaffolds of interest in medicinal chemistry.

A notable example is the cascade reaction between a salicylaldehyde and N,N'-dimethylbarbituric acid. researchgate.net This reaction, often catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH), proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration steps. nih.gov The process efficiently assembles multiple molecules into a complex final product, such as chromeno[2,3-d]pyrimidine derivatives, in a single synthetic operation. researchgate.netnih.gov These tandem reactions provide rapid access to diverse heterocyclic libraries from simple starting materials. psu.edunih.gov

| Reactants | Catalyst | Reaction Type | Product |

| Salicylaldehyde, N,N'-dimethylbarbituric acid | p-TsOH | Tandem Knoevenagel-Michael-Cyclocondensation | Chromeno[2,3-d]pyrimidine derivative researchgate.net |

Table 3: Synthesis of Chromeno[2,3-d]pyrimidine via Tandem Reaction

Intermediate in Total Synthesis of Complex Organic Molecules

In the field of total synthesis, the primary goal is the complete chemical synthesis of complex organic molecules, often natural products, from simple, commercially available precursors. sci-hub.senih.gov this compound serves as a valuable building block in this context, providing a gateway to key heterocyclic cores that form the backbone of more elaborate target molecules. nih.gov

The ability to efficiently construct benzoxazepinone, benzofuran, and chromene ring systems makes this compound a strategic starting point for multi-step syntheses. chemrxiv.org For example, chromene and its derivatives, such as those accessible from this precursor, are central motifs in a variety of natural products, including preussochromones. nih.gov The synthesis of these core structures represents a significant milestone in a total synthesis campaign, establishing the foundational architecture upon which further complexity can be built. The compound's utility lies in its capacity to be transformed into these pivotal intermediates, which are then elaborated through subsequent reactions to achieve the final complex molecular target. nih.govchemrxiv.org

Derivatization for the Production of Fine Chemicals and Advanced Organic Materials

Beyond its use in synthesizing discrete molecules for pharmaceuticals, this compound can be derivatized to produce fine chemicals and serve as a component for advanced organic materials. The compound's two functional groups, the ester and the aldehyde, can be chemically modified to create tailored molecular linkers for use in materials science.

For instance, hydrolysis of the methyl ester to a carboxylic acid and oxidation of the formyl group to a second carboxylic acid would transform the molecule into a dicarboxylic acid linker. Such organic linkers are fundamental components in the construction of Metal-Organic Frameworks (MOFs). osti.gov MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. osti.gov By designing the structure of the organic linker, chemists can tune the properties of the resulting MOF. The derivatization of this compound into a rigid, functionalized dicarboxylate would make it a candidate for creating novel MOFs with potentially unique structural and functional properties.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Modalities for Formylphenoxy Esters

The formyl and ester moieties of Methyl 2-(2-formylphenoxy)hexanoate offer a rich playground for the discovery of new chemical transformations. While classical reactions of aldehydes and esters are well-established, research is moving towards uncovering unprecedented reactivity patterns.

One promising avenue is the exploration of "ester dance" reactions, a palladium-catalyzed translocation of an ester group across an aromatic ring. waseda.jpnih.gov This could potentially lead to the synthesis of novel isomers of this compound with altered properties and applications. The reaction involves the migration of the ester functionality to an adjacent carbon on the aromatic ring, often resulting in a thermodynamically more stable product. nih.gov

Furthermore, the simultaneous presence of an aldehyde and an ester group opens possibilities for tandem reactions, where multiple transformations occur in a single synthetic step. For instance, the reaction of salicylaldehyde (B1680747) derivatives with various enolates can lead to the formation of complex chromane (B1220400) structures. nih.govnih.gov Applying these principles to this compound could yield novel heterocyclic compounds with potential biological activities. The development of enantioselective versions of these reactions is a particularly noteworthy goal for future research. nih.gov

Table 1: Examples of Novel Reactivity Modalities Applicable to Formylphenoxy Esters

| Reactivity Modality | Description | Potential Outcome for this compound |

| Ester Dance Reaction | Palladium-catalyzed translocation of an ester group on an aromatic ring. waseda.jpnih.gov | Synthesis of regioisomers with the ester group at different positions on the phenoxy ring. |

| Tandem Oxo-Michael Addition/Knoevenagel Condensation | Reaction of the formyl group with α,β-unsaturated compounds. nih.gov | Formation of novel chromane derivatives incorporating the hexanoate (B1226103) ester side chain. |

| Asymmetric Wittig Reaction | Reaction of the formyl group with chiral phosphonium (B103445) ylides. researchgate.net | Synthesis of chiral allenes derived from the aldehyde functionality. |

| Nucleophilic Aromatic Substitution (SNAc) | Electrochemical activation of the phenoxy ring for substitution reactions. rsc.org | Introduction of new functional groups onto the aromatic ring. |

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. researchgate.netnih.govacs.org For a compound like this compound, flow chemistry could be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of new reactions and processes. vapourtec.com These platforms allow for high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for research and development. The application of automated flow synthesis to the derivatization of this compound could rapidly generate a library of related compounds for various applications.

Superheated flow chemistry, which operates at temperatures above the solvent's boiling point, can dramatically increase reaction rates and, in some cases, eliminate the need for a catalyst. acs.org This technique could be employed to drive challenging transformations of this compound that are sluggish under conventional conditions.

Development of Highly Efficient and Selective Catalytic Systems for Transformations

The development of new catalysts is a cornerstone of modern organic synthesis, enabling reactions with high efficiency and selectivity. For this compound, with its multiple functional groups, the development of chemoselective catalysts that can target a specific group while leaving others intact is a key research goal.

For instance, catalysts for the selective hydrogenation of the ester group to an alcohol without affecting the aldehyde or the aromatic ring would be highly valuable. researchgate.netfigshare.com Ruthenium-based catalysts have shown promise in this area. researchgate.net Conversely, catalysts that selectively reduce the aldehyde to an alcohol are also of great interest.

The design of catalysts for site-selective and enantioselective C-H functionalization of the aromatic ring or the aliphatic chain would open up new avenues for creating complex molecular architectures from this relatively simple starting material. nih.gov Dirhodium catalysts, for example, have been developed for the functionalization of non-activated primary C-H bonds. nih.gov Furthermore, the use of weak interactions, such as chalcogen bonding, in catalysis is an emerging area that could lead to novel reactivity and selectivity in the transformation of esters. nih.gov

Table 2: Potential Catalytic Transformations for this compound

| Catalytic Transformation | Catalyst Type | Potential Product |

| Selective Ester Hydrogenation | Ruthenium-based complexes researchgate.netfigshare.com | 2-(2-Formylphenoxy)hexan-1-ol |

| Selective Aldehyde Reduction | Chemo- and stereoselective catalysts | Methyl 2-(2-(hydroxymethyl)phenoxy)hexanoate |

| C-H Functionalization | Dirhodium catalysts nih.gov | Derivatized aromatic ring or aliphatic chain |

| Decarbonylative Coupling | Palladium or Nickel catalysts acs.org | Diaryl ethers or other coupled products |

Advanced Mechanistic and Theoretical Investigations to Guide Synthesis Design

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For reactions involving formylphenoxy esters, a combination of experimental and computational studies can provide valuable insights into the underlying reaction pathways.

Theoretical investigations, such as Density Functional Theory (DFT) calculations, can be used to model reaction intermediates and transition states, helping to elucidate the factors that control reactivity and selectivity. researchgate.net For example, computational studies can shed light on the mechanism of the ester dance reaction, explaining the observed regioselectivity. acs.org